molecular formula C4H4Cl2O B1589236 Cyclopropanecarbonyl chloride, 1-chloro- CAS No. 73492-25-8

Cyclopropanecarbonyl chloride, 1-chloro-

Cat. No. B1589236
CAS RN: 73492-25-8
M. Wt: 138.98 g/mol
InChI Key: CDLNYRRFZAUVIP-UHFFFAOYSA-N
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Description

Cyclopropanecarbonyl chloride, also known as Cyclopropanecarboxylic acid chloride, is an organic compound with the linear formula C3H5COCl . It is primarily used as an intermediate in the manufacture of pharmaceutical and agrochemical products . It can be used as an alkylating reagent in the preparation of some chemical building blocks such as formylcyclopropane, cyclopropanecarboxylic acid hydrazide, bis (cyclopropylcarbonyl) peroxide, 1-cyclopropanecarboxamide, 2-cyclopropylcarbonylcyclohexane-1,3-diones and cyclopropyl analog of triazolopiperazine-amides .


Synthesis Analysis

The synthesis process of 1-chloro-cyclopropanecarbonyl chloride involves taking alpha-acetyl-gamma-butyrolactone and sulfonyl chloride as raw materials through the steps of chlorinating, ring cleavage, cyclization, and re-chlorinating, so that a target product is obtained . This synthetic process is implemented by taking cheap industrial chemicals as raw materials and reaction reagents, and by using a single solvent system, a smooth process connection is achieved, so that the reaction yield is improved, the process operation is simplified, the cost of raw materials is reduced, and the cost of production is lowered .


Molecular Structure Analysis

The molecular formula of Cyclopropanecarbonyl chloride is C4H5ClO . The molecule contains a total of 11 bond(s) including 7 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 1 three-membered ring(s) and 1 acyl halogenide(s) (aliphatic) .


Chemical Reactions Analysis

Cyclopropanecarbonyl chloride can be used as an alkylating reagent in the preparation of some chemical building blocks . The synthetic process involves several steps including chlorination, ring cleavage, cyclization, and re-chlorination .


Physical And Chemical Properties Analysis

Cyclopropanecarbonyl chloride is a clear colorless to slightly yellow liquid . It has a molecular weight of 104.53 . The compound has a refractive index of n20/D 1.452 (lit.) , a boiling point of 119 °C (lit.) , and a density of 1.152 g/mL at 25 °C (lit.) . It is soluble in water, but reacts violently .

Safety And Hazards

Cyclopropanecarbonyl chloride is classified as a flammable liquid and vapor, and it is toxic if swallowed . It causes severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to keep away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

properties

IUPAC Name

1-chlorocyclopropane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2O/c5-3(7)4(6)1-2-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLNYRRFZAUVIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449092
Record name Cyclopropanecarbonyl chloride, 1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropanecarbonyl chloride, 1-chloro-

CAS RN

73492-25-8
Record name Cyclopropanecarbonyl chloride, 1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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